molecular formula C6H7F3N2O B2536279 (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol CAS No. 676236-50-3

(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No. B2536279
CAS RN: 676236-50-3
M. Wt: 180.13
InChI Key: QXNXUWUDHVFUMM-UHFFFAOYSA-N
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Description

“(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the Inchi Code 1S/C6H7F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2,12H,3H2,1H3 .

Scientific Research Applications

Convergent Synthesis and Cytotoxicity Studies

Research by Bonacorso et al. (2016) involved the synthesis of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, a derivative related to (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol. This study highlighted the successful creation of these compounds with yields up to 95% and their potential cytotoxicity in human leukocytes at high concentrations, indicating potential applications in medicinal chemistry (Bonacorso et al., 2016).

Ultrasonics Promoted Synthesis

Trilleras et al. (2013) reported the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions. This method, involving derivatives of 1H-pyrazol-4-yl, showcases a novel approach with advantages like simple work-up, shorter reaction times, and good yields, which could be relevant for industrial-scale production (Trilleras et al., 2013).

Charge-Transfer Chemistry Exploration

A study by Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, including derivatives of 1H-pyrazol-4-yl. This research provided insights into the chemical interactions and formation constants of these compounds, contributing to the understanding of their chemical behavior in various applications (Adam et al., 2021).

Biological Activity of Pyrazolyl Derivatives

The research by Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, related to (1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, and evaluated their herbicidal and insecticidal activities. This study is indicative of the potential applications of such compounds in agriculture and pest control (Wang et al., 2015).

properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-11-5(6(7,8)9)4(3-12)2-10-11/h2,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNXUWUDHVFUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Synthesis routes and methods

Procedure details

LiBH4 in THF (2M, 15 ml, 0.03 mole) was added dropwise to a stirred solution of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (3.32 g, 0.015 mole) in THF (40 ml) at room temperature under nitrogen. The solution was then stirred under reflux for 18 hrs. After cooling, the cloudy solution was evaporated at room temperature to give an oil. Water was added (heavy ppt. of white solid) and the mixture chilled and treated cautiously with hydrochloric acid (2M) to pH 2 (no solid remaining, to give an oil). The mixture was neutralised with sodium carbonate and the mixture extracted with diethyl ether (3×20 ml). The organic layer was separated and back-washed with brine (3×30 ml). The organic layer was separated, dried (Na2SO4), filtered and evaporated to give an oil. Yield 3 g. An aliquot (150 mg) was dissolved in dichloromethane and purified using an ISCO Companion (4 g silica col. CH2Cl2 to CH2Cl2:ethyl acetate 9:1). The appropriate fractions were combined and evaporated to give an oil, 72 mg. 1H NMR (400 MHz, CDCl3) δ 7.54 (s, 1H) 4.69, 4.48 (d, 2H) 4.00 (s, 3H) 1.70, 1.68, 1.67 (t, 1H). MS (ESI) m/z 181 (M+H)+. LC-MS m/z 181 (M+H) GC-MS FID 100% Cl+ 181 (M+H)+. TLC CH2Cl2:ethyl acetate 9:1 0.25 UV−ve DNPH+ve.
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